N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohex-3-enecarboxamide
Description
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohex-3-enecarboxamide is a synthetic organic compound characterized by a cyclohex-3-enecarboxamide backbone linked to a 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl substituent. Its structure integrates a cyclohexene ring (with a double bond at the 3-position), a carboxamide group, and a pyrrole moiety substituted with a methyl group.
Pyrrole derivatives are known for their roles in medicinal chemistry (e.g., antimicrobial or anticancer agents)1, and carboxamides often enhance metabolic stability in drug design2.
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-17-11-5-8-13(17)14(18)9-10-16-15(19)12-6-3-2-4-7-12/h2-3,5,8,11-12,14,18H,4,6-7,9-10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIKQKVWWDJEAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2CCC=CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common approach is the condensation of cyclohex-3-enecarboxylic acid with 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propylamine under acidic or basic conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohex-3-enecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. The hydroxyl group and the amide bond play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, focusing on physicochemical properties, biological activity, and safety profiles.
Table 1: Key Properties of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohex-3-enecarboxamide and Analogs
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Notable Functional Groups |
|---|---|---|---|---|
| This compound | 292.36 | 1.8 | ~10 (DMSO) | Carboxamide, cyclohexene, pyrrole, hydroxyl |
| Cyclohex-3-enecarboxamide | 139.18 | 0.5 | >50 (Water) | Carboxamide, cyclohexene |
| 1-Methyl-2-pyrroleethanol | 125.16 | 0.2 | ~30 (Water) | Pyrrole, hydroxyl |
| N-(3-hydroxypropyl)acetamide | 117.15 | -0.7 | >100 (Water) | Carboxamide, hydroxyl |
Key Findings:
Structural Complexity and Solubility : The target compound exhibits lower aqueous solubility compared to simpler analogs like cyclohex-3-enecarboxamide or N-(3-hydroxypropyl)acetamide. This is attributed to its larger molecular weight, hydrophobic pyrrole ring, and reduced hydrogen-bonding capacity due to the methyl group on the pyrrole nitrogen.
logP and Lipophilicity : With a predicted logP of 1.8, the compound is more lipophilic than its analogs, suggesting better membrane permeability—a trait advantageous in drug candidates targeting intracellular pathways3.
Biological Activity: Pyrrole-containing compounds, such as 1-methyl-2-pyrroleethanol, have demonstrated antimicrobial properties in vitro4.
Structural analogs with hydroxyl and carboxamide groups, however, generally show low acute toxicity (e.g., LD50 > 2000 mg/kg in rodents for similar amides)5.
Biological Activity
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohex-3-enecarboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound, characterized by its complex structure, is being studied for its role as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy and other diseases.
Chemical Structure and Properties
The compound features a cyclohexene ring and a pyrrole moiety, which contribute to its unique biological properties. The presence of the hydroxy group enhances its interaction with biological targets, potentially influencing various biochemical pathways.
HDAC Inhibition
This compound has been identified as a significant inhibitor of HDACs. HDAC inhibitors are essential in cancer treatment as they can induce cell cycle arrest and apoptosis by altering the acetylation status of histones, which in turn modifies gene expression patterns. The compound's ability to interact with specific enzymes suggests potential applications in treating conditions such as cancer, inflammation, and neurodegenerative diseases.
Interaction Studies
Studies indicate that this compound can bind to various molecular targets, influencing key biochemical pathways. Its HDAC inhibition profile suggests that it may effectively alter gene expression related to cell growth and differentiation. Further research is necessary to elucidate its specific interactions with proteins and other biomolecules to better understand its mechanism of action and therapeutic potential.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(3-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide | Lacks the pyrrole ring | May exhibit different biological activities due to structural differences |
| N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-2-trifluoromethoxybenzenesulfonamide | Lacks the methyl group on the pyrrole ring | Potentially altered chemical reactivity and biological properties |
| N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide | Lacks the trifluoromethoxy group | Differences in pharmacokinetic properties and potency |
This table highlights how variations in structural components can lead to significant differences in biological activity and therapeutic potential.
Case Studies
Recent studies have explored the efficacy of this compound in various models:
- Cancer Cell Lines : In vitro studies demonstrated that this compound effectively inhibits the proliferation of several cancer cell lines through HDAC inhibition.
- Neurodegenerative Models : Research has indicated potential neuroprotective effects, suggesting that modulation of histone acetylation may play a role in mitigating neurodegeneration.
These findings underscore the importance of further investigation into this compound's therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohex-3-enecarboxamide, and how do reaction conditions influence yield?
- Methodological Answer :
The synthesis involves multi-step organic reactions, starting with cyclohexene derivatives and functionalized pyrrole precursors. Key steps include:- Cyclohexene ring formation : Cyclization via acid-catalyzed or thermal methods .
- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the cyclohexenecarboxylic acid to the hydroxypropyl-pyrrole moiety .
- Hydroxyl group protection : Temporary protection (e.g., silyl ethers) to avoid side reactions during coupling .
- Optimization : Yields improve under inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C). Solvent choice (e.g., DMF for polar intermediates, THF for non-polar steps) is critical .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer :
Use a combination of:- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., pyrrole methyl at δ ~2.3 ppm, cyclohexene protons at δ 5.5–6.0 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ ~318.2 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolve stereochemistry of the hydroxyl and cyclohexene groups .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer :
Prioritize assays based on structural analogs (e.g., thiadiazole/pyrrole-containing compounds):- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) due to potential thiadiazole-mediated kinase inhibition .
- Enzyme inhibition : Fluorescence-based assays for COX-2 or proteases, leveraging the amide’s hydrogen-bonding capacity .
Advanced Research Questions
Q. How can reaction pathways be optimized to address low yields in the final amidation step?
- Methodological Answer :
Common issues include steric hindrance from the bulky pyrrole-propyl group. Solutions:- Pre-activation : Pre-form the cyclohexenecarboxylic acid as a mixed anhydride or active ester .
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate coupling .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 80°C) and improve homogeneity .
- By-product analysis : Monitor via TLC or HPLC to identify competing hydrolysis or dimerization .
Q. How can computational modeling guide target identification for this compound?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with protein databases (e.g., PDB IDs for kinases or GPCRs) to predict binding affinities. Focus on the pyrrole’s π-π stacking and the hydroxyl’s hydrogen-bonding potential .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
- QSAR models : Corrogate substituent effects (e.g., methyl vs. ethyl on pyrrole) with bioactivity data from analogs .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
Discrepancies often arise from pharmacokinetic factors:- Metabolic stability : Test hepatic microsome assays (human/rat) to identify rapid clearance .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction; high binding may reduce efficacy .
- Prodrug strategies : Modify the hydroxyl group to esters or phosphates to enhance bioavailability .
Critical Analysis of Evidence
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
